molecular formula C5H11ClMg B8610291 magnesium;2-methylbutane;chloride

magnesium;2-methylbutane;chloride

Cat. No.: B8610291
M. Wt: 130.90 g/mol
InChI Key: UFMOYBQMCZTELA-UHFFFAOYSA-M
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Description

magnesium;2-methylbutane;chloride is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is typically used in the preparation of various organic molecules, including alcohols, ketones, and acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

magnesium;2-methylbutane;chloride is prepared by reacting 3,3-dimethylpropyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

3,3-Dimethylpropyl chloride+Magnesium3,3-Dimethylpropyl magnesium chloride\text{3,3-Dimethylpropyl chloride} + \text{Magnesium} \rightarrow \text{this compound} 3,3-Dimethylpropyl chloride+Magnesium→3,3-Dimethylpropyl magnesium chloride

Industrial Production Methods

In industrial settings, the preparation of 3,3-dimethylpropyl magnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

magnesium;2-methylbutane;chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.

    Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.

    Reduction Reactions: Can reduce certain functional groups, such as esters, to alcohols.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents that react with 3,3-dimethylpropyl magnesium chloride to form alcohols.

    Halides: Organic halides can be used in substitution reactions to form new carbon-carbon bonds.

    Solvents: Anhydrous solvents like THF are commonly used to dissolve the reagents and facilitate the reactions.

Major Products Formed

    Alcohols: Secondary and tertiary alcohols are formed when 3,3-dimethylpropyl magnesium chloride reacts with aldehydes and ketones.

    New Carbon-Carbon Bonds: Formed through substitution reactions with organic halides.

Scientific Research Applications

magnesium;2-methylbutane;chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.

    Industrial Chemistry: Used in the large-scale production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,3-dimethylpropyl magnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl magnesium chloride
  • Phenyl magnesium bromide
  • Methyl magnesium iodide

Comparison

magnesium;2-methylbutane;chloride is unique due to its branched alkyl group, which can provide steric hindrance and influence the reactivity and selectivity of the reactions it undergoes. Compared to simpler Grignard reagents like ethyl magnesium chloride, the branched structure of 3,3-dimethylpropyl magnesium chloride can lead to different reaction outcomes and product distributions.

Properties

Molecular Formula

C5H11ClMg

Molecular Weight

130.90 g/mol

IUPAC Name

magnesium;2-methylbutane;chloride

InChI

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

UFMOYBQMCZTELA-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

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